molecular formula C19H21NO3S B14634715 N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine CAS No. 53510-99-9

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine

Cat. No.: B14634715
CAS No.: 53510-99-9
M. Wt: 343.4 g/mol
InChI Key: NNFHWLZZLVTLMA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine is a complex organic compound with a unique structure that includes a cyclohexadienone ring, a phenyl group, and an L-methionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine typically involves the reaction of 3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene with a phenylmethyl group and L-methionine. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures (around 418.15 K) for an extended period (approximately 14 hours). During the reaction, piperidine is added dropwise to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and modulate their activity, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes involved in oxidative stress responses, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine is unique due to its combination of a cyclohexadienone ring, a phenyl group, and an L-methionine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

53510-99-9

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[[(2-hydroxy-5-methylphenyl)-phenylmethylidene]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H21NO3S/c1-13-8-9-17(21)15(12-13)18(14-6-4-3-5-7-14)20-16(19(22)23)10-11-24-2/h3-9,12,16,21H,10-11H2,1-2H3,(H,22,23)/t16-/m0/s1

InChI Key

NNFHWLZZLVTLMA-INIZCTEOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=N[C@@H](CCSC)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=NC(CCSC)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.